3-(Cyclohexylamino)benzamide
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Overview
Description
3-(Cyclohexylamino)benzamide: is an organic compound with the molecular formula C13H18N2O It is a benzamide derivative where the amine group is substituted with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Cyclohexylamino)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows:
C6H5NH2+3H2→C6H11NH2
This method is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclohexylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used under basic conditions.
Major Products Formed:
Oxidation: Formation of cyclohexylamine oxides.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: 3-(Cyclohexylamino)benzamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It has shown potential as an inhibitor of certain enzymes, making it valuable in biochemical studies .
Medicine: Its derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It serves as a building block for various industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(Cyclohexylamino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Cyclohexylamine: An aliphatic amine with similar structural features but lacks the benzamide moiety.
3-Amino-4-(cyclohexylamino)benzamide: A compound with an additional amino group, offering different reactivity and applications.
Uniqueness: 3-(Cyclohexylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(cyclohexylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)10-5-4-8-12(9-10)15-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUNFXMEQBELJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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